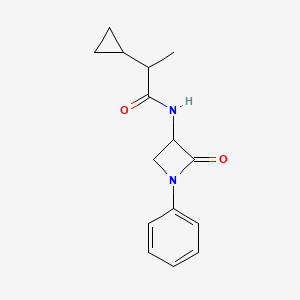

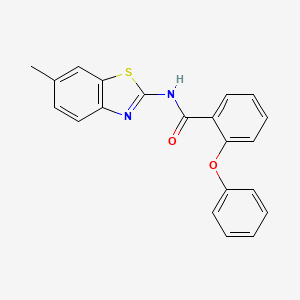

![molecular formula C16H16N2O4S B2965030 8-(Morpholin-4-ylsulfonyl)dibenzo[b,d]furan-3-amine CAS No. 696643-18-2](/img/structure/B2965030.png)

8-(Morpholin-4-ylsulfonyl)dibenzo[b,d]furan-3-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “8-(Morpholin-4-ylsulfonyl)dibenzo[b,d]furan-3-amine” is a derivative of dibenzo[b,d]furan-3-amine . It has a morpholinylsulfonyl group attached to the 8th position of the dibenzo[b,d]furan-3-amine core . The molecular formula of this compound is C24H19F3N2O5S and it has a molecular weight of 504.48 .

Molecular Structure Analysis

The molecular structure of “8-(Morpholin-4-ylsulfonyl)dibenzo[b,d]furan-3-amine” consists of a dibenzo[b,d]furan core with a morpholinylsulfonyl group attached to it . The dibenzo[b,d]furan core is an aromatic compound that has two benzene rings fused to a central furan ring .Chemical Reactions Analysis

While specific chemical reactions involving “8-(Morpholin-4-ylsulfonyl)dibenzo[b,d]furan-3-amine” are not available, dibenzofuran undergoes electrophilic reactions, such as halogenation and Friedel-Crafts reactions .Scientific Research Applications

DNA-PK Inhibitory Activity

8-(Morpholin-4-ylsulfonyl)dibenzo[b,d]furan-3-amine analogues have been explored for their potent inhibitory activity against DNA-dependent protein kinase (DNA-PK), a key enzyme involved in the DNA damage response and repair mechanisms. This activity is particularly relevant in the context of enhancing the efficacy of radiotherapy and chemotherapy in cancer treatment by inhibiting DNA repair pathways in cancer cells. The structure-activity relationship studies of these compounds indicate that certain substitutions on the dibenzofuran moiety significantly contribute to their inhibitory potency (Cano et al., 2010), (Cano et al., 2013).

Antimicrobial Activity

Compounds featuring the morpholino moiety, similar to 8-(Morpholin-4-ylsulfonyl)dibenzo[b,d]furan-3-amine, have demonstrated significant antimicrobial activities. For instance, amination reactions involving morpholine with chloronitro-substituted benzofurazanes and -furoxanes have yielded products with high antibacterial and antimycotic activities against various pathogenic microorganisms affecting humans and animals. These findings underscore the potential of such compounds in developing new antimicrobial agents (Galkina et al., 2017).

Antitubercular Activity

Derivatives of dibenzo[b,d]furan, such as those related to 8-(Morpholin-4-ylsulfonyl)dibenzo[b,d]furan-3-amine, have been synthesized and evaluated for their antitubercular properties. A study on novel hexahydro-2H-pyrano[3,2-c]quinoline analogues derived from dibenzo[b,d]furan demonstrated significant in vitro antimycobacterial activity against Mycobacterium tuberculosis H37Rv. This highlights the potential of dibenzo[b,d]furan derivatives in the treatment of tuberculosis (Kantevari et al., 2011).

Mechanism of Action

Target of Action

Compounds based on the dibenzo[b,d]furan core have been tested as protein tyrosine phosphatase 1b (ptp1b) inhibitors . They have also been shown to inhibit tumor necrosis factor (TNF-α) production .

Mode of Action

It is known that dibenzo[b,d]furan derivatives can interact with their targets, leading to changes in cellular processes .

Biochemical Pathways

Dibenzo[b,d]furan derivatives have been associated with various biological activities, including antioxidant, anti-inflammatory, and antimalarial activities .

properties

IUPAC Name |

8-morpholin-4-ylsulfonyldibenzofuran-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O4S/c17-11-1-3-13-14-10-12(2-4-15(14)22-16(13)9-11)23(19,20)18-5-7-21-8-6-18/h1-4,9-10H,5-8,17H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNTBWVMUBLOPKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC3=C(C=C2)OC4=C3C=CC(=C4)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,6-dichloro-N-[4-(2,2-dimethylpropanoyl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]pyridine-3-carboxamide](/img/structure/B2964949.png)

![1-[3-(2-chlorophenyl)imidazo[1,5-a]pyridin-1-yl]-N-phenylmethanimine](/img/structure/B2964951.png)

![Ethyl 4-[(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)amino]benzoate](/img/structure/B2964954.png)

![2-[5-(Methylsulfamoyl)thiophen-2-yl]acetic acid](/img/structure/B2964959.png)

![5-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(4-methylphenyl)methyl]pentanamide](/img/structure/B2964960.png)

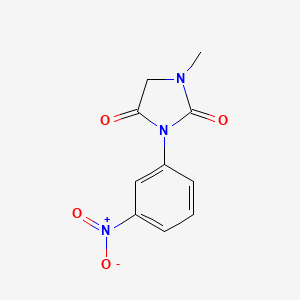

![8-(2,4-dichlorobenzyl)-1,3-dimethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2964961.png)